3-fluoro-N1-phenylbenzene-1,2-diamine
Description
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-fluoro-1-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H11FN2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8,15H,14H2 |
InChI Key |
UTFGFGGKGXFLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The table below compares 3-fluoro-N1-phenylbenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives:
Reactivity and Stability
- Fluorine vs. Chlorine : The 3-fluoro derivative exhibits higher thermal and oxidative stability than its 5-chloro analog due to fluorine’s smaller size and stronger C-F bond .
- Nitro vs. Amino Groups: 4-Nitrobenzene-1,2-diamine is less stable than 3-fluoro-N1-phenyl derivatives, requiring immediate use in subsequent reactions due to nitro group lability .
- Trifluoromethyl Effects: CF3-substituted diamines (e.g., N1-(3,5-bis(trifluoromethyl)benzyl) derivatives) show enhanced resistance to enzymatic degradation compared to non-fluorinated analogs .
Physical Properties
Preparation Methods
Step 1: Synthesis of Intermediate Nitro Compound
Reagents :
-
p-Fluoronitrobenzene (0.04 mol)
-
Cesium fluoride (CsF, 0.04 mol)
-
Dimethyl sulfoxide (DMSO) as solvent
-
Phenylboronic acid (for coupling)
Procedure :
Step 2: Nitro Group Reduction
Reagents :
-
Palladium on carbon (Pd/C) (0.5 g)
-
Hydrazine hydrate (16 mL)
-
Ethanol as solvent
Procedure :
-
The nitro intermediate is suspended in ethanol with Pd/C.
-
Hydrazine hydrate is added dropwise at 80°C under argon.
-
After 24 hours, the product is filtered and crystallized (yield: 82–92%).
Data Table 1: Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 150°C (Step 1); 80°C (Step 2) | |
| Yield (Overall) | 65–78% | |
| Purity (HPLC) | >98% |
Buchwald-Hartwig Amination
This method employs transition-metal catalysis for C–N bond formation.
Reagents :
-
1,2-Difluoro-3-nitrobenzene (0.02 mol)
-
Aniline (0.024 mol)
-
Pd(OAc)₂ (0.002 mol)
-
Xantphos (ligand, 0.004 mol)
-
Cs₂CO₃ (base, 0.06 mol)
Procedure :
-
Substrates, catalyst, and base are refluxed in toluene at 110°C for 12 hours.
-
The nitro group is reduced using SnCl₂/HCl to yield the diamine (yield: 70–75%).
Advantages :
-
High regioselectivity for para-fluoro substitution.
-
Compatible with electron-deficient aryl halides.
One-Pot Reductive Amination
A streamlined approach combining nitration and reduction.
Reagents :
-
3-Fluoroaniline (0.1 mol)
-
Phenyl iodide (0.12 mol)
-
CuI (0.01 mol)
-
L-Proline (ligand, 0.02 mol)
-
NaH (base, 0.2 mol)
Procedure :
-
3-Fluoroaniline and phenyl iodide are coupled via Ullmann reaction in DMF at 100°C.
-
The nitro intermediate is reduced in situ using H₂/Pd-C (1 atm, 25°C).
-
Final product is purified via recrystallization (yield: 60–68%).
Data Table 2: Comparison of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 65–78 | >98 | High |
| Buchwald-Hartwig | 70–75 | 95–97 | Moderate |
| One-Pot Reductive | 60–68 | 90–93 | Low |
Optimization Challenges
-
Fluorine Stability : Harsh conditions (e.g., high temperatures) may lead to defluorination. Using CsF instead of KF minimizes side reactions.
-
Amine Oxidation : Hydrazine hydrate is preferred over H₂/Ni for safer nitro reduction.
-
Purification : Silica gel chromatography or recrystallization in ethanol/n-hexane improves purity.
Industrial-Scale Synthesis
For bulk production, continuous flow reactors are employed:
Q & A
Q. What are the critical hazards in large-scale reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
